molecular formula C9H14N2O3 B12865258 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid

3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid

Cat. No.: B12865258
M. Wt: 198.22 g/mol
InChI Key: FOWFUAYASLHFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid typically involves the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of butylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the hydroxymethyl and carboxylic acid groups .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: 3-Butyl-5-(Carboxymethyl)-1H-Pyrazole-4-Carboxylic Acid.

    Reduction: 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Methanol.

    Substitution: 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Bromocarboxylic Acid.

Scientific Research Applications

3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex and preventing catalysis .

Similar Compounds:

  • 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Methanol
  • 3-Butyl-5-(Carboxymethyl)-1H-Pyrazole-4-Carboxylic Acid
  • 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Bromocarboxylic Acid

Comparison: Compared to its analogs, this compound is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups. This dual functionality allows for diverse chemical reactivity and potential for forming multiple types of interactions in biological systems, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

3-butyl-5-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c1-2-3-4-6-8(9(13)14)7(5-12)11-10-6/h12H,2-5H2,1H3,(H,10,11)(H,13,14)

InChI Key

FOWFUAYASLHFCW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NNC(=C1C(=O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.